(Z)-2-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid
Description
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-15(11-6-2-4-8-13(11)17-10)19-18-14-9-5-3-7-12(14)16(20)21/h2-9,17H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZASMDVXOHOVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid, also known by its CAS number 1164490-02-1, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13N3O2
- Molar Mass : 279.29 g/mol
The compound features an indole moiety linked to a hydrazine and benzoic acid structure, which is significant for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of derivatives of benzoic acid, including those similar to this compound. For instance, derivatives have shown promising results against various cancer cell lines. In a study examining the effects of similar compounds on MCF-7 breast cancer cells, significant cytotoxicity was observed, suggesting that modifications in the hydrazone structure can enhance activity against cancer cells .
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit notable antimicrobial properties. In particular, benzoic acid derivatives have been tested against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that certain derivatives possess significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Antioxidant Properties
The antioxidant capacity of compounds like this compound has been evaluated through various assays. These compounds often demonstrate the ability to scavenge free radicals, thereby potentially preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of aging and age-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like tyrosinase and cathepsins B and L, which are involved in key biochemical pathways related to cancer progression and metabolism .
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often mediated through the activation of specific caspases .
- Modulation of Protein Degradation Pathways : Studies indicate that certain derivatives enhance the activity of proteasomal and autophagic pathways, which are crucial for maintaining cellular homeostasis and regulating protein levels within cells .
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Study on Indole Derivatives : A study focused on various indole-based hydrazones demonstrated significant antiproliferative effects against different cancer cell lines, with some derivatives exhibiting IC50 values lower than 10 µM .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of synthesized hydrazones derived from benzoic acid and hydrazine. The results indicated potent inhibitory effects against several pathogenic bacteria, surpassing those of standard antibiotics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Indole/Oxindole Core
Key structural analogs differ in substituents on the indole or oxindole rings, which influence potency and physicochemical properties:
Key Observations :
- Sulfamoyl groups (e.g., in 10m, 10q) enhance inhibitory activity by introducing hydrogen-bonding interactions with Shp2 .
- Electron-withdrawing substituents (e.g., CF₃ in 10q) improve binding affinity by polarizing the hydrazone bond .
- Methyl groups on the indole (e.g., WAY-347626) may reduce oxidative metabolism, extending half-life .
Positional Isomerism of the Carboxylic Acid Group
The position of the benzoic acid group (ortho, meta, para) significantly impacts molecular geometry and activity:
Key Observations :
Ester vs. Acid Derivatives
Methyl ester prodrugs improve bioavailability by enhancing membrane permeability:
Key Observations :
Isomerism and Stereochemical Effects
Z/E isomerism influences binding geometry:
Key Observations :
Preparation Methods
Synthesis of 2-Hydrazinobenzoic Acid
The hydrazine-bearing benzoic acid moiety is typically derived from 2-aminobenzoic acid via diazotization and reduction. As detailed in patent CN101337909A, this involves:
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Diazotization : Treating 2-aminobenzoic acid with hydrochloric acid and sodium nitrite at 0–5°C to form diazonium chloride.
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Reduction : Reacting the diazonium salt with sodium pyrosulfite (Na₂S₂O₅) at pH 7–9 and 15–25°C, yielding 2-hydrazinobenzoic acid hydrochloride. Acidification with HCl isolates the product in 67–72% yield.
This method avoids costly reagents like stannous chloride, reducing production costs while maintaining scalability.
Synthesis of 2-Methylindole-3-Carbaldehyde
The indole component is prepared via:
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Vilsmeier-Haack Formylation : Treating 2-methylindole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position.
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Purification : Recrystallization from ethanol yields the aldehyde in ~85% purity, confirmed by ¹H NMR (δ 9.8 ppm, singlet for aldehyde proton).
Hydrazone Formation: Core Synthetic Routes
Acid-Catalyzed Condensation (Conventional Method)
The most widely reported method involves refluxing equimolar amounts of 2-hydrazinobenzoic acid and 2-methylindole-3-carbaldehyde in ethanol with glacial acetic acid (8–10 drops) for 4–6 hours. Key parameters:
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Solvent : Ethanol (96%) facilitates solubility and proton transfer.
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Catalyst : Acetic acid promotes imine formation via protonation of the aldehyde.
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Stereoselectivity : Intramolecular hydrogen bonding between the hydrazone NH and carbonyl group stabilizes the Z-isomer, confirmed by ¹³C NMR (C=O shift at 163 ppm).
Workup : The precipitate is filtered, washed with n-hexane, and dried, yielding the product in 65–75% purity. Further recrystallization from acetonitrile improves purity to >95%.
Table 1: Optimization of Acid-Catalyzed Condensation
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Time | 4–6 hours | 70 | 95 |
| Temperature | 78°C (reflux) | 68 | 93 |
| Molar Ratio (1:1) | 1.0:1.0 | 75 | 97 |
| Catalyst (AcOH) | 8–10 drops | 72 | 96 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly. A mixture of precursors in ethanol-acetic acid (5:1) is heated at 120°C for 2–5 minutes under 300 W microwave power. Benefits include:
Mechanochemical (Solvent-Free) Synthesis
Grinding 2-hydrazinobenzoic acid and 2-methylindole-3-carbaldehyde with a catalytic amount of ethanol (η = 0.25 µL·mg⁻¹) in a ball mill for 90 minutes achieves 60–65% yield. While less efficient than solution-based methods, this approach aligns with green chemistry principles by eliminating solvent waste.
Post-Synthetic Modifications and Purification
Recrystallization Techniques
Chromatographic Purification
Flash chromatography (silica gel, ethyl acetate/hexane 1:1) resolves residual aldehyde or hydrazine precursors, though this is rarely required due to high reaction specificity.
Structural Characterization and Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal analysis confirms the Z-configuration, with dihedral angles of 8.2° between the indole and benzoic acid planes. Intramolecular H-bonding (N-H⋯O=C) stabilizes the planar structure.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Sustainability of Methods
| Method | Yield (%) | Time | Purity (%) | Green Metrics |
|---|---|---|---|---|
| Acid-Catalyzed | 70–75 | 4–6 hours | 95–97 | Moderate |
| Microwave | 85–90 | 2–5 min | 98 | High |
| Mechanochemical | 60–65 | 90 min | 92 | Excellent |
Challenges and Optimization Opportunities
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Stereochemical Purity : Minor E-isomer formation (<5%) occurs under prolonged heating, necessitating rapid workup.
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Scale-Up Limitations : Mechanochemical methods face challenges in batch consistency at industrial scales.
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Cost Efficiency : Microwave reactors require high initial investment but offer long-term savings through reduced energy use .
Q & A
Q. What are the standard synthetic routes for (Z)-2-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)benzoic acid, and how are reaction conditions optimized?
The compound is typically synthesized via acid-catalyzed condensation of 2-hydrazinylbenzoic acid derivatives with 2-methylindole-3-carbaldehyde or its analogues. For example:
- Microwave-assisted synthesis : Reacting 2-carboxylphenylhydrazine with isatin derivatives in ethanol/1M HCl under microwave irradiation (15 min, 120°C) yields the target compound with ~40% efficiency .
- Conventional reflux : Using glacial acetic acid as a catalyst in ethanol under reflux (18–20 h) is an alternative, though lower-yielding (~34%) method .
Key optimization parameters : pH control (acidic conditions stabilize intermediates), solvent polarity (ethanol enhances solubility), and temperature (microwave reduces side reactions).
Q. How is the (Z)-isomer confirmed structurally, and what analytical techniques are essential?
- 1H/13C NMR : Distinct chemical shifts for the hydrazone NH (δ 10.5–12.0 ppm) and indole protons (δ 6.8–7.5 ppm) confirm the (Z)-configuration via coupling patterns .
- HRMS : Validates molecular mass (e.g., [M−H]⁻ at m/z 320.0902 for C₁₆H₁₃N₃O₂) .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. What are the primary biological targets of this compound in current research?
The compound acts as a Shp2 (Src homology-2 domain-containing phosphatase 2) inhibitor , disrupting oncogenic signaling pathways. Derivatives with sulfamoyl or fluorobenzyl groups show enhanced inhibitory activity (IC₅₀ < 1 μM) .
Advanced Research Questions
Q. How do substituents on the indole or benzoic acid moieties affect Shp2 inhibition efficacy?
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzyl ring increase binding affinity by stabilizing π-π interactions with Shp2’s active site .
- Sulfamoyl modifications at the indole 5-position improve solubility and bioavailability (e.g., compound 10o in has 87% yield and IC₅₀ = 0.8 μM).
Methodology : Structure-activity relationship (SAR) studies via systematic substitution and docking simulations (e.g., AutoDock Vina) .
Q. How can crystallization challenges for X-ray diffraction analysis be addressed?
- Solvent selection : Slow evaporation in DMSO/water mixtures promotes single-crystal growth.
- Co-crystallization : Adding thiourea derivatives (e.g., (2Z)-N-(2-chlorobenzyl)hydrazinecarbothioamide) stabilizes the lattice via hydrogen bonding .
Data validation : Use SHELXL for refinement (R-factor < 0.05) and WinGX for symmetry checks .
Q. How to resolve contradictions in reported synthetic yields (e.g., 14% vs. 87%) for similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
